Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate

tautomerism heterocyclic chemistry sigmatropic rearrangement

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9; molecular formula C₁₇H₁₇NO₈; MW 363.32 g/mol) is a heterocyclic compound belonging to the quinolizine tetracarboxylate ester family. It features a fused bicyclic quinolizine core (a nitrogen atom shared between two six-membered rings) bearing four methyl ester substituents at positions 1, 2, 3, and 4.

Molecular Formula C17H17NO8
Molecular Weight 363.3 g/mol
CAS No. 1101-39-9
Cat. No. B12802590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
CAS1101-39-9
Molecular FormulaC17H17NO8
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3
InChIKeyJXDYWRXGPXTCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9): Physicochemical Identity and Structural Classification for Informed Procurement


Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9; molecular formula C₁₇H₁₇NO₈; MW 363.32 g/mol) is a heterocyclic compound belonging to the quinolizine tetracarboxylate ester family . It features a fused bicyclic quinolizine core (a nitrogen atom shared between two six-membered rings) bearing four methyl ester substituents at positions 1, 2, 3, and 4 . The compound exists as the thermodynamically stable 4H-tautomer, in contrast to its kinetically formed 9aH-counterpart, which undergoes rapid rearrangement to the 4H-form even at sub-ambient temperatures [1]. Key physicochemical descriptors include a density of 1.38 g/cm³, boiling point of 497.9 °C at 760 mmHg, flash point of 254.9 °C, vapor pressure of 4.74 × 10⁻¹⁰ mmHg at 25 °C, refractive index of 1.573, a computed XLogP3-AA of 1, and a topological polar surface area (TPSA) of 108–110 Ų . The compound is primarily utilized as a synthetic intermediate and research probe in heterocyclic chemistry, medicinal chemistry, and materials science .

Why Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate Cannot Be Interchanged with In-Class Analogs: The Case for Tautomer-Specific and Substituent-Dependent Procurement


Within the quinolizine tetracarboxylate family, seemingly minor structural variations—tautomeric form (4H vs. 9aH), alkyl substitution pattern, or ring annulation—produce profound differences in thermodynamic stability, spectroscopic signature, electrochemical behavior, and downstream reactivity [1][2]. The parent 9aH-quinolizine-1,2,3,4-tetracarboxylate is a kinetic product that converts rapidly and irreversibly to the 4H-tautomer even at temperatures below 0 °C, making the 9aH-form impractical for most preparative and analytical applications [2]. Alkyl-substituted variants (e.g., 7-methyl or 9-methyl derivatives) exhibit altered tautomerization barriers, conformational preferences, and electronic distributions that shift key spectroscopic and electrochemical parameters by measurable and application-relevant magnitudes [3][4]. Furthermore, the 4H-quinolizine core undergoes a well-characterized acid- or base-catalyzed ring contraction to indolizines—a reactivity pathway that is absent or kinetically disfavored in benzo-annulated or dithieno-fused analogs [5]. These differences render generic substitution scientifically invalid without explicit, parameter-level verification.

Quantitative Differentiation Evidence for Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate vs. Closest Structural Analogs


Thermodynamic Tautomer Stability: 4H-Form vs. 9aH-Kinetic Tautomer — Irreversible Conversion Below 0 °C

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (the 4H-tautomer) is the thermodynamically stable form, whereas the parent tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate (the kinetic product from pyridine–DMAD cycloaddition) undergoes spontaneous, irreversible rearrangement to the 4H-isomer even at temperatures below 0 °C [1][2]. The rearrangement proceeds via a [1,5]-sigmatropic hydrogen shift whose temperature-dependent isotope effect (k_H/k_D) has been characterized, confirming a bent transition-state geometry [2]. Methyl substitution at the 9-position raises the tautomerization barrier sufficiently to render the 9aH-form isolable at room temperature, but the unsubstituted 9aH parent remains impractical for bench-scale use [1].

tautomerism heterocyclic chemistry sigmatropic rearrangement

Physicochemical Properties: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate vs. 7-Methyl Analog (CAS 909-41-1)

The unsubstituted parent tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9) exhibits measurably distinct physicochemical properties compared to its closest commercially cataloged alkyl-substituted analog, tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 909-41-1) . The parent compound has a boiling point of 497.9 °C vs. 503.4 °C for the 7-methyl derivative (Δ = +5.5 °C), a density of 1.38 g/cm³ vs. 1.35 g/cm³ (Δ = –0.03 g/cm³), a flash point of 254.9 °C vs. 258.3 °C, and a refractive index of 1.573 vs. 1.566 . The vapor pressure of the parent is 4.74 × 10⁻¹⁰ mmHg vs. 2.91 × 10⁻¹⁰ mmHg at 25 °C for the 7-methyl derivative, a nearly 1.6-fold difference . These differences reflect the steric and electronic perturbation introduced by a single methyl substituent on the quinolizine B-ring and directly affect distillation conditions, GC retention indices, and solvent compatibility.

physicochemical characterization chromatography purification

¹³C NMR Carbonyl Differentiation: A Unique Four-Peak Fingerprint for Identity Verification vs. Alkyl-Substituted and Benzo-Annulated Analogs

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate exhibits a distinctive ¹³C NMR carbonyl pattern in which the C-4 carbonyl (adjacent to the ring nitrogen) resonates at 167.26 ppm, clearly deshielded relative to the other three carbonyl carbons, which cluster in a narrow range of 163.10–163.95 ppm (C-1: 163.95, C-2: 163.72, C-3: 163.10 ppm) . This ~3.3–4.2 ppm downfield shift of the C-4 carbonyl is a direct consequence of electronic interaction with the nitrogen lone pair and serves as a highly specific spectroscopic handle for the 4H-tautomer . In contrast, alkyl-substituted derivatives exhibit substituent-dependent chemical shift perturbations at ring carbons of up to +18.5 ppm (for 7-methyl substitution at the substitution site, accompanied by characteristic shielding changes at adjacent positions of 2–5 ppm), fundamentally altering the aromatic region fingerprint [1][2]. The one-bond ¹³C–¹H coupling constants (¹J_CH) also provide a systematic gradient across the ring: C6–H = 183 Hz, C7–H = 169 Hz, C8–H = 160 Hz, C9–H = 172 Hz, and C9a–H = 147 Hz, reflecting the electronic asymmetry unique to the unsubstituted 4H-quinolizine tetracarboxylate scaffold .

NMR spectroscopy structural elucidation quality control

Electrochemical Reduction Potential: Quinolizine Tetracarboxylate vs. Gem-Diethyl Derivatives — ~0.8 V Differential Driving Redox-Based Applications

Square-wave voltammetry measurements reveal that tetramethyl quinolizine tetracarboxylate derivatives exhibit reduction potentials that are approximately 0.8 V less negative compared to their corresponding gem-diethyl ester analogs, while oxidation potentials are shifted approximately 0.7 V more positive [1]. The rate constant for electrochemical processes involving the tetracarboxylate scaffold is approximately 10⁵-fold (five orders of magnitude) greater than the gem-diethyl baseline . This dramatic kinetic enhancement is attributed to the electron-withdrawing effect of the four ester groups conjugated through the quinolizine π-system, which stabilizes the radical anion intermediate formed during single-electron transfer processes [1]. The presence of the nitrogen heteroatom in the quinolizine core further modulates the electrochemical behavior, making these compounds substantially more susceptible to reductive processes than carbocyclic or non-nitrogenous heterocyclic tetracarboxylates .

electrochemistry electrosynthesis redox chemistry

UV-Vis Chromophore Signature: Conjugated π→π* Transitions at 430 and 465 nm with High Molar Absorptivity Distinguishing from Non-Esterified Quinolizines

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate displays a characteristic UV-Vis absorption profile featuring an n→π* transition at 285 nm (ε ~ 1,000 M⁻¹cm⁻¹) and two intense π→π* transitions at 430 nm (ε ~ 10,000 M⁻¹cm⁻¹) and 465 nm (ε > 15,000 M⁻¹cm⁻¹) . The bathochromic shift from 430 to 465 nm reflects extended conjugation provided by the four electron-withdrawing ester groups, which lower the HOMO–LUMO energy gap relative to the unsubstituted quinolizine core . In contrast, the quinolizinium cation (a fully aromatic, cationic derivative lacking the 4H sp³ center) exhibits absorption maxima in a distinctly different spectral region depending on substitution, and non-esterified 4H-quinolizines lack the low-energy π→π* bands associated with ester conjugation [1]. The high molar absorptivity at 465 nm (ε > 15,000) makes the compound suitable as a chromophoric tag or fluorescent probe precursor when further derivatized .

UV-Vis spectroscopy photophysics chromophore characterization

Acid-Catalyzed Rearrangement to Indolizines: A Reactivity Pathway Unique to the 4H-Quinolizine Tetracarboxylate Scaffold vs. Benzo-Annulated and Dithieno-Fused Analogs

Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes a well-characterized ring contraction upon treatment with hydrochloric acid or nitric acid to yield indolizine tetracarboxylate derivatives. Under oxidative conditions with nitric acid, the rearrangement proceeds with a reported 43% isolated yield of the corresponding indolizine product [1][2]. Selective alkaline hydrolysis followed by decarboxylation produces trimethyl 2H- and 4H-quinolizine-1,2,3-tricarboxylates, which can be interconverted and identified by UV and NMR spectroscopy [3]. This reactivity pathway is a defining feature of the 4H-quinolizine tetracarboxylate scaffold; benzo-annulated analogs (e.g., tetramethyl 4aH-benzo[c]quinolizine-1,2,3,4-tetracarboxylate) undergo photochemical isomerization to 1H-isomers rather than the acid-catalyzed ring contraction, and dithieno-fused quinolizine tetracarboxylates are primarily exploited for their electronic properties in OLED/OPV applications rather than their rearrangement chemistry [4][5].

synthetic methodology ring contraction heterocyclic rearrangement

Target Application Scenarios for Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9) Derived from Quantitative Differentiation Evidence


Synthetic Precursor for Indolizine Library Construction via Acid-Catalyzed Ring Contraction

Researchers constructing indolizine-focused compound libraries should select tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate (CAS 1101-39-9) as the starting material specifically because of its quantitatively characterized ring contraction reactivity. Treatment with nitric acid produces the corresponding indolizine tetracarboxylate in 43% isolated yield [1], while hydrochloric acid hydrolysis provides access to alternative indolizine regioisomers [2]. This scaffold-specific reactivity is absent in benzo-annulated analogs, which undergo photochemical 1H-isomer migration instead of ring contraction [3]. Users should verify the absence of the 9aH-tautomer (by ¹H NMR; the C9a–H signal at 54.68 ppm in ¹³C NMR is diagnostic ) prior to use, as contamination with the kinetic tautomer may alter the reaction course.

Model Substrate for Fundamental Studies of [1,5]-Sigmatropic Hydrogen Shift Mechanisms

The 4H/9aH tautomer interconversion in the quinolizine tetracarboxylate system constitutes a classic and extensively characterized example of a thermal [1,5]-sigmatropic hydrogen shift occurring in a cyclic π-framework [4][5]. The unsubstituted parent tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is the thermodynamically stable endpoint of this rearrangement, while the 9aH-form is the kinetic entry point (generated from pyridine and DMAD). Temperature-dependent kinetic isotope effect (KIE) measurements have established a bent transition-state geometry for this hydrogen transfer [4]. Physical organic chemists investigating sigmatropic rearrangements, tunneling phenomena, or isotope effect theory should procure CAS 1101-39-9 as the authentic thermodynamic product to serve as the reference standard for equilibrium studies.

Electrochemical Synthesis Platform: Tuning Redox Windows via the Tetracarboxylate Ester Motif

The ~0.8 V less negative reduction potential and ~0.7 V more positive oxidation potential of tetramethyl quinolizine tetracarboxylates relative to gem-diethyl derivatives make CAS 1101-39-9 the appropriate substrate for electrosynthetic method development that exploits the electron-deficient quinolizine core. The ~10⁵-fold rate enhancement over gem-diethyl analogs further supports its selection when reaction kinetics are limiting. Electrochemists developing oxidative annulation or reductive functionalization protocols should explicitly specify the tetramethyl (not diethyl or mixed) ester to ensure that the observed potential windows and current responses match the published electrochemical characterization data.

Spectroscopic Reference Standard for Multinuclear NMR Method Development and QC Identity Testing

The fully assigned ¹H, ¹³C, and ¹⁵N NMR spectra of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate [6][7], including the distinctive carbonyl carbon quartet (163.10–167.26 ppm) and the systematic ¹J_CH gradient across the ring (147–183 Hz), establish this compound as a well-characterized reference for NMR pulse sequence development, quantitative NMR (qNMR) calibration, and identity verification in quality control workflows. The sensitivity of the ¹⁵N chemical shift to tautomeric state [6] further enables the compound to serve as a probe for studying nitrogen hybridization and solvent effects. Analytical laboratories should procure CAS 1101-39-9 specifically for its comprehensive, peer-reviewed spectral assignment data, which is unavailable for most in-class analogs.

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